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Introduction
(+)-SHIN1, also known as RZ-2994, is a potent and selective dual inhibitor of cytosolic

(SHMT1) and mitochondrial (SHMT2) serine hydroxymethyltransferases. These enzymes are

critical components of one-carbon (1C) metabolism, a network of interconnected metabolic

pathways essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids

(glycine and methionine), and for maintaining cellular redox balance. In rapidly proliferating

cancer cells, including various types of leukemia, the demand for the products of 1C

metabolism is significantly elevated. By inhibiting SHMT1 and SHMT2, (+)-SHIN1 disrupts this

crucial metabolic pathway, leading to cell cycle arrest and, in some cases, apoptosis. This

makes (+)-SHIN1 a valuable tool for investigating the role of one-carbon metabolism in

leukemia and a potential therapeutic agent.

Mechanism of Action
(+)-SHIN1 acts as a competitive inhibitor at the folate binding site of both SHMT1 and SHMT2.

This inhibition blocks the conversion of serine to glycine and the simultaneous transfer of a

one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-

THF). The depletion of 5,10-CH2-THF disrupts the downstream synthesis of purines and

thymidylate, which are essential for DNA and RNA synthesis. This leads to an accumulation of

cells in the S and G2 phases of the cell cycle[1][2]. The anti-leukemic effects of (+)-SHIN1 are

particularly pronounced in T-cell acute lymphoblastic leukemia (T-ALL)[1][2].
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Data Presentation
In Vitro Efficacy of (+)-SHIN1 in Leukemia Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of (+)-
SHIN1 in various leukemia cell lines.

Leukemia Subtype Cell Line Average IC50 (µM) Reference

T-cell Acute

Lymphoblastic

Leukemia (T-ALL)

16 cell lines 2.8 [1][2]

B-cell Acute

Lymphoblastic

Leukemia (B-ALL)

9 cell lines 4.4 [1][2]

Acute Myeloid

Leukemia (AML)
9 cell lines 8.1 [1][2]

Colon Cancer (for

comparison)
HCT-116 0.870 [3]

Note: IC50 values were determined after a 6-day treatment period.
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Caption: Mechanism of action of (+)-SHIN1 in leukemia cells.
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Caption: General experimental workflow for studying (+)-SHIN1 in leukemia.

Experimental Protocols
Preparation of (+)-SHIN1 Stock Solution

Solvent Selection: (+)-SHIN1 is soluble in dimethyl sulfoxide (DMSO).

Stock Solution Preparation:

Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.

To do this, weigh the required amount of (+)-SHIN1 powder and dissolve it in the

appropriate volume of DMSO.

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

Storage:

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of (+)-SHIN1 on leukemia cells.

Materials:

Leukemia cell lines (e.g., T-ALL, B-ALL, AML)

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

(+)-SHIN1 stock solution (e.g., 10 mM in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding:

Culture leukemia cells to a logarithmic growth phase.

Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of

complete culture medium.

Drug Treatment:
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Prepare serial dilutions of (+)-SHIN1 in complete culture medium from the stock solution. A

typical concentration range to test is 0.01 µM to 100 µM.

Include a vehicle control (DMSO) at the same final concentration as in the highest (+)-
SHIN1 treatment.

Add 100 µL of the diluted (+)-SHIN1 or vehicle control to the respective wells.

Incubation:

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

MTT Addition:

After the incubation period, add 20 µL of MTT solution to each well.

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is

visible.

Solubilization:

Carefully remove the medium without disturbing the formazan crystals.

Add 150 µL of solubilization solution to each well.

Pipette up and down to ensure complete dissolution of the formazan crystals.

Absorbance Measurement:

Read the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide
Staining)
This protocol is for quantifying apoptosis in leukemia cells treated with (+)-SHIN1.

Materials:

Leukemia cell lines
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Complete culture medium

(+)-SHIN1 stock solution

6-well plates

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed leukemia cells in 6-well plates at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL.

Treat the cells with (+)-SHIN1 at various concentrations (e.g., 1 µM, 5 µM, 10 µM) and a

vehicle control (DMSO) for 24 to 48 hours.

Cell Harvesting:

Collect the cells (including floating cells in the supernatant) and transfer to flow cytometry

tubes.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Cell Washing:

Wash the cells twice with cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex and incubate for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis:

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples on a flow cytometer within one hour of staining.

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up

compensation and gates.

Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic

(Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin

V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of (+)-SHIN1 on the cell cycle distribution of leukemia

cells.

Materials:

Leukemia cell lines

Complete culture medium

(+)-SHIN1 stock solution

6-well plates

Cold 70% ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Cell Seeding and Treatment:

Seed leukemia cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.
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Treat the cells with (+)-SHIN1 at various concentrations (e.g., 1 µM, 2 µM, 5 µM) and a

vehicle control (DMSO) for 24 to 48 hours.

Cell Harvesting and Fixation:

Harvest the cells and wash once with cold PBS.

Resuspend the cell pellet in 500 µL of cold PBS.

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

Incubate the cells at -20°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

Wash the cell pellet once with PBS.

Resuspend the pellet in 500 µL of PI staining solution.

Incubation:

Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Analyze the samples on a flow cytometer.

Use software to de-convolute the DNA content histogram and determine the percentage of

cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
This protocol is for detecting the protein levels of SHMT1 and SHMT2 in leukemia cells.

Materials:

Leukemia cell lysates
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Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies:

Rabbit anti-SHMT1

Rabbit anti-SHMT2

Mouse or Rabbit anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction and Quantification:

Lyse the cells in protein extraction buffer and quantify the protein concentration using a

BCA assay.

SDS-PAGE and Transfer:

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies (e.g., anti-SHMT1, anti-SHMT2, and anti-

β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Detection:

Wash the membrane three times with TBST.

Apply ECL substrate and visualize the protein bands using an imaging system.

Quantify band intensities and normalize to the loading control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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